2-Butylamino-5-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

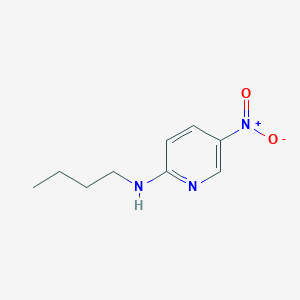

2D Structure

3D Structure

Properties

IUPAC Name |

N-butyl-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-2-3-6-10-9-5-4-8(7-11-9)12(13)14/h4-5,7H,2-3,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJQLCOKPDRRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343804 | |

| Record name | 2-Pyridinamine, N-butyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26820-54-2 | |

| Record name | N-Butyl-5-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26820-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinamine, N-butyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Nitropyridine Scaffolds

An In-depth Technical Guide to 2-Butylamino-5-nitropyridine for Advanced Research

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 26820-54-2), a heterocyclic organic compound of interest in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, detailed synthetic pathways with mechanistic considerations, robust analytical methodologies for characterization and quality control, and its emerging applications as a versatile chemical intermediate. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical architecture of this nitropyridine derivative in their work.

Substituted nitropyridines are a cornerstone in the synthesis of complex organic molecules. The pyridine ring, a bioisostere of benzene, offers modulated electronic properties and a site for hydrogen bonding, making it a privileged scaffold in drug design. The introduction of an electron-withdrawing nitro group and an electron-donating amino group creates a highly polarized and reactive molecule. Specifically, this compound serves as a key building block, where the secondary amine provides a nucleophilic center and the butyl chain imparts lipophilicity, while the nitro group can act as a synthetic handle for further transformations or contribute to the molecule's biological activity. This guide synthesizes the available technical data to provide a holistic understanding of this compound for practical laboratory application and developmental research.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical research. The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

CAS Number: 26820-54-2

The key physicochemical properties of the compound are summarized below. These data are critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source |

| CAS Number | 26820-54-2 | |

| Molecular Formula | C₉H₁₃N₃O₂ | |

| Molecular Weight | 195.22 g/mol | Calculated |

| Appearance | Typically a yellow to orange solid | Inferred from related compounds[1][2] |

| Purity | Commercially available at ≥97% | Inferred from related compounds[3] |

| Canonical SMILES | CCCCNC1=NC=CC(=C1)--INVALID-LINK--[O-] | PubChem CID 13634085 |

| InChIKey | YFUPOJLKRUMOQW-UHFFFAOYSA-N | PubChem CID 13634085 |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The process involves the displacement of a suitable leaving group from a nitropyridine precursor by butylamine. The most common precursor is 2-chloro-5-nitropyridine.

Principle Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effect of the nitro group at the 5-position, coupled with the electron-withdrawing nature of the ring nitrogen, activates the 2-position of the pyridine ring towards nucleophilic attack. This activation significantly lowers the energy barrier for the substitution reaction.

Caption: General workflow for the SNAr synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of N-substituted nitropyridines[4].

-

Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq).

-

Solvent and Reagents: Add a suitable solvent such as butanol or N,N-Dimethylformamide (DMF) to dissolve the starting material. Add butylamine (1.1-1.5 eq) to the mixture.

-

Causality Note: An excess of the amine is used to drive the reaction to completion. Butanol can serve as both a solvent and, at reflux, provide the necessary thermal energy.

-

-

Base Addition: Add a non-nucleophilic base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).

-

Causality Note: The base is crucial for scavenging the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the butylamine nucleophile, which would render it unreactive, and drives the equilibrium towards the product.

-

-

Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

If a solid precipitate (the hydrochloride salt of the base) has formed, remove it by filtration.

-

Pour the filtrate into ice-water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

Validation: Confirm the identity and purity of the final product using the analytical methods described in the next section.

Analytical Characterization and Quality Control

Rigorous analytical validation is essential to confirm the structural integrity and purity of the synthesized compound.

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons, ensuring the correct connectivity of the butyl group to the nitropyridine ring.

-

Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups. Key peaks would include N-H stretching for the secondary amine, C-H stretching for the alkyl chain, and strong asymmetric and symmetric stretches for the nitro group (NO₂).

-

High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound.

Standard HPLC Protocol for Purity Assessment

This protocol is a general guideline and should be optimized for the specific instrument and column used. It is based on methods developed for similar aromatic amine compounds[5].

-

System: An HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile (ACN) and water (both containing 0.1% Trifluoroacetic Acid, TFA).

-

Causality Note: The C18 stationary phase is nonpolar, making it ideal for retaining the moderately nonpolar this compound. The ACN/water gradient allows for the efficient elution of the compound while separating it from more polar or nonpolar impurities. TFA helps to sharpen peaks by protonating any basic sites.

-

-

Gradient: Start at 20% ACN, ramp to 95% ACN over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to an absorbance maximum of the compound (typically in the 254-350 nm range for nitropyridine systems).

-

Sample Preparation: Prepare a standard solution of ~1 mg/mL in the mobile phase.

-

Analysis: Inject 10 µL and integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile intermediate. Its bifunctional nature allows for diverse chemical transformations.

Role as a Pharmaceutical Building Block

The 2-amino-5-nitropyridine scaffold is a known pharmacophore in various therapeutic areas. While direct applications of the butylamino derivative are less documented, it serves as a crucial starting material for more complex molecules.

-

Antimalarial Agents: The 4-aminoquinoline core is vital for antimalarial efficacy[6]. The amino group of this compound could be used as a nucleophile to construct hybrid molecules that incorporate both a nitropyridine and another pharmacophore, potentially leading to dual-action drugs to combat resistance[6].

-

Kinase Inhibitors: Substituted aminopyridines are common motifs in small-molecule kinase inhibitors used in oncology. The nitro group can be reduced to an amine, providing a new vector for chemical modification and library synthesis.

-

Antimicrobial and Anti-inflammatory Drugs: The parent compound, 2-Amino-5-nitropyridine, is a key component in the synthesis of various therapeutic agents, including anti-inflammatory and antimicrobial drugs[7]. The butyl derivative provides a lipophilic variant for these synthetic programs.

Caption: Role of this compound in a drug discovery workflow.

Applications in Materials Science

The polarized π-system of nitropyridines makes them candidates for non-linear optical (NLO) materials. The parent 2-Amino-5-nitropyridine (2A5NP) has been studied for its NLO properties, which are useful in applications like laser generation[8]. The butylamino derivative could be explored to create new crystalline materials with potentially enhanced solubility in organic polymers for device fabrication.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount.

-

Hazard Identification: While specific toxicology data for this compound is limited, related aminonitropyridines are classified as irritants. Assume the compound causes skin and serious eye irritation[1].

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate characterized by its defined physicochemical properties and accessible synthetic route. Its true potential is realized in its role as a scaffold for the creation of more complex molecules. The strategic placement of the butylamino and nitro groups on the pyridine ring provides two distinct points for chemical modification, making it an ideal candidate for library synthesis in drug discovery programs targeting a range of diseases. Furthermore, its structural similarity to known NLO materials suggests potential applications in materials science. This guide provides the foundational knowledge required for researchers to confidently incorporate this versatile building block into their synthetic and developmental workflows.

References

- 1. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labproinc.com [labproinc.com]

- 3. chemscene.com [chemscene.com]

- 4. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. oaji.net [oaji.net]

An In-depth Technical Guide to 2-Butylamino-5-nitropyridine: Molecular Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Butylamino-5-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogs and fundamental chemical principles to offer valuable insights into its molecular structure, physicochemical properties, potential synthetic routes, and applications.

Molecular Structure and Weight

This compound consists of a pyridine ring substituted at the 2-position with a butylamino group and at the 5-position with a nitro group. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the pyridine ring creates a "push-pull" electronic system, which can impart unique properties to the molecule.

Based on its name, the molecular structure can be confidently determined. The butyl group is assumed to be n-butyl unless otherwise specified (e.g., iso-butyl, sec-butyl, or tert-butyl).

Molecular Formula: C₉H₁₃N₃O₂

Molecular Weight: The molecular weight is calculated from the sum of the atomic weights of its constituent atoms.

-

Carbon (C): 9 x 12.011 u = 108.099 u

-

Hydrogen (H): 13 x 1.008 u = 13.104 u

-

Nitrogen (N): 3 x 14.007 u = 42.021 u

-

Oxygen (O): 2 x 15.999 u = 31.998 u

Monoisotopic Mass: 195.1008 g/mol

The structural representation of this compound is depicted below:

Caption: 2D structure of this compound.

Physicochemical Properties (Predicted)

The physicochemical properties of this compound can be predicted based on its structure and by analogy to similar compounds like 2-amino-5-nitropyridine and other N-alkylated aminopyridines.

| Property | Predicted Value/Information | Rationale |

| Appearance | Likely a yellow to orange crystalline solid. | The nitro-aromatic system often imparts color. 2-Amino-5-nitropyridine is a yellow powder[1]. |

| Solubility | Sparingly soluble in water, more soluble in organic solvents like ethanol, acetone, and DMSO. | The butyl chain increases lipophilicity compared to 2-amino-5-nitropyridine, while the polar nitro and amino groups allow for some solubility in polar organic solvents. |

| Melting Point | Expected to be in the range of 100-150 °C. | The introduction of the butyl group may lower the melting point compared to 2-amino-5-nitropyridine (m.p. 188 °C) due to a decrease in crystal lattice energy from less efficient packing and weaker intermolecular hydrogen bonding. |

| pKa | The pyridine nitrogen is expected to be weakly basic. The amino group will also have a pKa. | The electron-withdrawing nitro group significantly reduces the basicity of the pyridine nitrogen. |

Synthesis of this compound

A plausible and commonly employed synthetic strategy for this compound would involve the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-chloro-5-nitropyridine, with n-butylamine. The nitro group at the 5-position activates the 2-position of the pyridine ring towards nucleophilic attack.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add n-butylamine (1.1-1.5 eq) and a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq).

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired this compound.

This synthetic approach is analogous to methods used for the preparation of similar N-substituted nitropyridines.

Spectroscopic Characterization (Predicted)

The structure of this compound can be confirmed using various spectroscopic techniques. The expected key features are outlined below.

| Spectroscopy | Predicted Key Features |

| ¹H NMR | - Signals for the butyl group protons: a triplet for the terminal methyl group, and multiplets for the three methylene groups. - A signal for the N-H proton of the amino group, which may be broad. - Three distinct signals in the aromatic region for the pyridine ring protons. The proton at the 6-position would likely be a doublet, the proton at the 4-position a doublet of doublets, and the proton at the 3-position a doublet. |

| ¹³C NMR | - Four signals for the carbons of the butyl group. - Five signals for the carbons of the pyridine ring, with the carbon bearing the nitro group being significantly deshielded. |

| IR Spectroscopy | - Characteristic N-H stretching vibration for the secondary amine (around 3300-3500 cm⁻¹). - Asymmetric and symmetric stretching vibrations for the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively). - C-H stretching vibrations for the aromatic and aliphatic groups. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - Fragmentation patterns characteristic of the loss of the butyl chain and the nitro group. |

Potential Applications and Biological Relevance

Nitropyridine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The introduction of a butylamino group can modulate the lipophilicity and pharmacokinetic properties of the parent nitropyridine scaffold.

-

Antimicrobial and Antiparasitic Agents: The nitro group is a key pharmacophore in several antimicrobial and antiparasitic drugs. It can be bioreduced in anaerobic organisms to form reactive nitrogen species that are cytotoxic. The 5-nitro position in a heterocyclic ring is crucial for such activity in many compounds.

-

Enzyme Inhibition: Nitropyridine-containing molecules have been investigated as inhibitors for various enzymes. For instance, some derivatives have shown inhibitory activity against urease and chymotrypsin.

-

Oncology: The nitropyridine scaffold has been incorporated into molecules designed as anticancer agents. For example, some derivatives have been explored as inhibitors of Janus kinase 2 (JAK2).

-

Materials Science: The "push-pull" electronic nature of this compound suggests potential applications in nonlinear optics and as a component in organic dyes.

The butylamino substituent, by increasing lipophilicity, could enhance the ability of the molecule to cross biological membranes, potentially improving its bioavailability and efficacy in biological systems. Further research and experimental validation are necessary to fully elucidate the biological activity and therapeutic potential of this compound.

References

An In-depth Technical Guide to 2-Butylamino-5-nitropyridine: Properties, Synthesis, and Applications

Introduction

Nitropyridine derivatives are a cornerstone in modern medicinal and materials chemistry, serving as versatile precursors for a wide range of biologically active molecules and functional materials.[1][2][3] The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, making these compounds valuable intermediates in organic synthesis.[2] This guide provides a comprehensive technical overview of 2-Butylamino-5-nitropyridine, a member of this important class of compounds. We will delve into its physical and chemical properties, synthesis, spectroscopic characteristics, and potential applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes the available information and provides expert insights based on the well-established chemistry of related nitropyridine derivatives.

Molecular Structure and Core Chemical Identity

This compound is a disubstituted pyridine featuring a butylamino group at the 2-position and a nitro group at the 5-position. The molecular structure consists of a central pyridine ring, which is an aromatic heterocycle. The butylamino group is an electron-donating group, while the nitro group is a strong electron-withdrawing group. This electronic push-pull system across the pyridine ring is expected to give rise to interesting chemical reactivity and potential for applications in materials science, such as in the creation of dyes.[1]

Molecular Formula: C₉H₁₃N₃O₂

Calculated Molecular Weight: 195.22 g/mol

Physical and Chemical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available, other properties are inferred from its chemical structure and comparison with related compounds.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N₃O₂ | Calculated |

| Molecular Weight | 195.22 g/mol | Calculated |

| Appearance | Yellow solid | Inferred from synthesis |

| Melting Point | 104.5–105.5 °C | [4] |

| Boiling Point | Not available | - |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents like dichloromethane and ethanol. | Inferred from structure |

| pKa | Not available | - |

Synthesis and Reactivity

Synthesis

A documented method for the synthesis of 2-n-Butylamino-5-nitropyridine involves the nucleophilic aromatic substitution of a sulfonate group from a pyridine precursor. Specifically, 5-nitropyridine-2-sulfonic acid is reacted with n-butylamine to yield the target compound. This reaction has been reported to proceed with a 76% yield.[4]

The general workflow for this synthesis is outlined below:

Caption: Synthesis of 2-n-Butylamino-5-nitropyridine.

Experimental Protocol (Adapted from literature):

-

To a solution of 5-nitropyridine-2-sulfonic acid in a suitable solvent, add n-butylamine.

-

The reaction mixture is stirred, likely at room temperature, for a specified period (e.g., 18 hours).[4]

-

Upon completion, the product is isolated and purified. A common purification technique for such compounds is flash chromatography.[4]

Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups:

-

The Pyridine Ring: The pyridine nitrogen makes the ring electron-deficient and susceptible to nucleophilic attack, although this is somewhat modulated by the amino group.

-

The Amino Group: The secondary amine is nucleophilic and can undergo reactions such as acylation and alkylation.

-

The Nitro Group: The nitro group is a strong deactivating group for electrophilic aromatic substitution but activates the ring for nucleophilic aromatic substitution. It can also be reduced to an amino group, providing a route to 2,5-diaminopyridine derivatives.

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The proton at the 6-position is expected to be a doublet, the proton at the 4-position a doublet of doublets, and the proton at the 3-position a doublet.

-

Butyl Group Protons: Signals corresponding to the CH₂, CH₂, CH₂, and CH₃ groups of the butyl chain.

-

NH Proton: A broad singlet corresponding to the amino proton, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: Five signals for the carbons of the pyridine ring, with chemical shifts influenced by the amino and nitro substituents.

-

Butyl Group Carbons: Four signals for the carbons of the butyl chain.

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretch: A characteristic peak in the region of 3300-3500 cm⁻¹.

-

C-H Stretches: Peaks in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.

-

NO₂ Stretches: Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C=C and C=N Stretches: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (Predicted):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 195.22. Fragmentation patterns would likely involve loss of the butyl chain and the nitro group.

Applications in Research and Drug Development

Nitropyridines are crucial intermediates in the synthesis of a wide array of pharmacologically active compounds.[1][2][3] They are precursors to various heterocyclic systems that exhibit diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties.[1][3]

The structural motif of 2-amino-5-nitropyridine is found in molecules with applications in:

-

Anticancer Therapy: As inhibitors of enzymes like cytosolic thioredoxin reductase 1.[1]

-

Antifungal Agents. [1]

-

Herbicides. [1]

Given its structure, this compound can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The butyl group can influence the lipophilicity of the molecule, which is a critical parameter in drug design for modulating absorption, distribution, metabolism, and excretion (ADME) properties. The amino and nitro groups provide reactive handles for further chemical modifications to explore structure-activity relationships.

Caption: Potential derivatization and application pathways.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it should be handled with the caution appropriate for a novel chemical substance and by considering the hazards of structurally related compounds.

For the related compound, 2-Amino-5-nitropyridine, the following hazards are identified:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable, though not extensively characterized, member of the nitropyridine family of compounds. Its synthesis is achievable through established methods, and its structure suggests significant potential as an intermediate in the development of new pharmaceuticals, agrochemicals, and materials. While a comprehensive dataset of its physical and chemical properties is yet to be published, this guide provides a solid foundation for researchers and drug development professionals by synthesizing the available information and offering expert-backed predictions. As with any novel compound, appropriate safety precautions must be taken during its handling and use. Further research into this and related molecules will undoubtedly continue to enrich the field of medicinal chemistry.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. [PDF] Nitropyridines in the Synthesis of Bioactive Molecules | Semantic Scholar [semanticscholar.org]

- 4. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 2-(Benzylamino)-5-nitropyridine [webbook.nist.gov]

- 6. 2-Benzylamino-5-nitropyridine | C12H11N3O2 | CID 261542 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 2-Butylamino-5-nitropyridine in Methanol and Dimethyl Sulfoxide (DMSO)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from formulation and bioavailability to purification and route of administration. This guide provides an in-depth examination of the solubility of 2-Butylamino-5-nitropyridine, a heterocyclic compound of interest in medicinal chemistry, within two common laboratory solvents: methanol and dimethyl sulfoxide (DMSO). Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on the foundational chemical principles governing its solubility and presents a rigorous, field-proven experimental protocol for its determination. We will explore the nuanced interplay of intermolecular forces and provide a framework for researchers to both predict and empirically validate the solubility of this and similar compounds.

Introduction: The Significance of Solubility in Drug Discovery

This compound is a substituted pyridine derivative featuring a secondary amine (butylamino group) and a strongly electron-withdrawing nitro group. Such scaffolds are of significant interest in drug discovery due to their diverse pharmacological activities. The butyl group introduces a degree of lipophilicity, while the nitro and pyridine moieties provide polar characteristics, creating a molecule with a nuanced solubility profile.

Understanding the solubility of this compound in solvents like methanol and DMSO is paramount for several reasons:

-

Early-Stage Research: In initial screening and synthesis, DMSO is frequently used to create stock solutions for biological assays due to its exceptional ability to dissolve a wide range of organic compounds.[1]

-

Reaction Chemistry: Both methanol and DMSO are common solvents for the synthesis and modification of organic molecules.[2] Knowledge of solubility is crucial for reaction efficiency and product purification.

-

Formulation Development: While not typically used in final formulations, understanding solubility in simple solvents provides a baseline for selecting more complex and biocompatible solvent systems.

-

Analytical Chemistry: Accurate quantification, for example via High-Performance Liquid Chromatography (HPLC), requires the compound to be fully dissolved in the mobile phase, which often contains methanol.

This guide will first equip researchers with a robust experimental methodology to determine the solubility of this compound, and then delve into the theoretical underpinnings of its interactions with methanol and DMSO.

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium solubility of a solid in a liquid is the shake-flask method . This method ensures that the solvent is fully saturated with the solute, providing a reliable and reproducible measurement.[3]

Causality Behind Experimental Choices

-

Equilibration Time: A sufficient equilibration period is critical to ensure that the dissolution process has reached a true thermodynamic equilibrium. For many organic compounds, 24 to 72 hours is standard, but this should be empirically determined.

-

Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath is essential for accurate and reproducible results.

-

Solid Phase Analysis: It is good practice to analyze the remaining solid after equilibration (e.g., by DSC or XRPD) to ensure that the compound has not changed its polymorphic form or degraded during the experiment.

-

Quantification Method: HPLC is a highly sensitive and specific method for determining the concentration of the dissolved solute, making it ideal for this application.

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume of methanol or DMSO. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or on a stirring plate maintained at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., a 0.22 µm PTFE filter) to remove all undissolved particles.

-

-

Sample Preparation and Analysis:

-

Immediately dilute the filtered supernatant with a known volume of a suitable solvent (the mobile phase for HPLC is often a good choice) to prevent precipitation.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method with a calibration curve.

-

-

Data Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

References

The Multifaceted Therapeutic Potential of Nitropyridine Derivatives: A Technical Guide for Researchers

Abstract

Nitropyridine derivatives, a versatile class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of these molecules, focusing on their anticancer, antimicrobial, neuroprotective, anti-inflammatory, and cardiovascular effects. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms of action, provides detailed experimental protocols for evaluating their efficacy, and presents a curated summary of key quantitative data. By synthesizing technical accuracy with field-proven insights, this guide aims to serve as a comprehensive resource to accelerate the discovery and development of novel nitropyridine-based therapeutics.

Introduction: The Chemical Versatility and Biological Significance of Nitropyridines

The pyridine ring is a fundamental scaffold in a vast number of pharmaceuticals and natural products.[1][2] The introduction of a nitro group (-NO2) to this aromatic system dramatically alters its physicochemical properties, rendering nitropyridine derivatives particularly reactive and biologically active. The strong electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic substitution, providing a facile route for the synthesis of a diverse array of derivatives.[3] This synthetic tractability, coupled with a wide range of biological activities, positions nitropyridine derivatives as privileged structures in modern drug discovery.[1] This guide will explore the key therapeutic areas where nitropyridine derivatives have shown significant promise.

Anticancer Activity: Targeting the Hallmarks of Cancer

Nitropyridine derivatives have emerged as potent anticancer agents, exhibiting efficacy against a variety of cancer cell lines through diverse mechanisms of action.[2][4]

Mechanisms of Anticancer Action

The anticancer effects of nitropyridine derivatives are often multi-faceted, targeting key cellular processes involved in cancer progression.

-

Microtubule Destabilization: Certain 3-nitropyridine analogues act as potent microtubule-targeting agents.[1] By binding to the colchicine-site of tubulin, they inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1]

-

Induction of Apoptosis and Cell Cycle Arrest: Many nitropyridine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[5][6][7] This is often achieved through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. For instance, some derivatives can increase the expression of p53 and p21, leading to cell cycle arrest, and upregulate JNK, a key signaling protein in the apoptotic pathway.[5]

-

Kinase Inhibition: Nitropyridine scaffolds have been incorporated into molecules designed to inhibit protein kinases that are crucial for cancer cell survival and proliferation. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[8] By inhibiting VEGFR-2, these compounds can suppress the formation of new blood vessels that supply tumors with essential nutrients.

Signaling Pathway: Induction of Apoptosis by Nitropyridine Derivatives

Caption: Nitropyridine derivatives can induce apoptosis through p53 and JNK signaling pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[3][9][10][11][12]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Nitropyridine derivative (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well).

-

Include wells with medium only as a blank control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the nitropyridine derivative in complete cell culture medium.

-

After 24 hours, carefully aspirate the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Formazan Solubilization:

-

For adherent cells, carefully aspirate the MTT solution without disturbing the formazan crystals.

-

For suspension cells, centrifuge the plate to pellet the cells before aspirating the supernatant.

-

Add 100-150 µL of DMSO or another suitable solubilization solution to each well.[9]

-

Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used for background subtraction.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Quantitative Data Summary: Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Nitropyridine-linked thiazolidinone | MCF-7 | 6.41 | [13] |

| Nitropyridine-linked thiazolidinone | HepG2 | 7.63 | [13] |

| Pyridine-urea derivative | MCF-7 | 0.22 | [8] |

| Pyridine-urea derivative | MCF-7 | 1.88 | [8] |

| Pyrano[3,2-c]pyridine derivative | MCF-7 | 60 | [6] |

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant microorganisms poses a significant global health threat, necessitating the development of novel antimicrobial agents. Nitropyridine derivatives have demonstrated promising activity against a range of bacteria and fungi.[8]

Mechanism of Antimicrobial Action

The antimicrobial activity of nitroaromatic compounds, including nitropyridines, is often linked to the reductive metabolism of the nitro group within the microbial cell.[14]

-

Generation of Reactive Intermediates: The nitro group can be enzymatically reduced by microbial nitroreductases to form highly reactive nitroso and hydroxylamine intermediates.[14] These reactive species can cause widespread cellular damage by reacting with and inactivating essential biomolecules such as DNA, proteins, and lipids, ultimately leading to cell death.[14]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of nitropyridine derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][15] The broth microdilution method is a commonly used technique to determine MIC values.[15]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Nitropyridine derivative

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the nitropyridine derivative in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

-

Preparation of Inoculum:

-

Culture the microorganism overnight in the appropriate broth medium.

-

Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (inoculum without compound) and a negative control (broth medium only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the positive control.

-

Quantitative Data Summary: Antimicrobial Activity

| Compound/Complex | Microorganism | MIC (µg/mL) | Reference |

| Phenolic nitropyridine derivative | B. subtilis | 62.5 | [8] |

| Phenolic nitropyridine derivative | C. krusei | 62.5 | [8] |

| 2-aminopyridine derivative | S. aureus | 39 | [16] |

| 2-aminopyridine derivative | B. subtilis | 39 | [16] |

| Nitropyridine-containing Ag+ complex | E. coli, M. luteus, B. cereus, L. monocytogenes, S. Typhi | Moderate to good activity | [8] |

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Nitropyridine derivatives have shown potential as neuroprotective agents by combating oxidative stress and apoptosis in neuronal cells.[5][17][18]

Mechanisms of Neuroprotection

The neuroprotective effects of these compounds are often attributed to their ability to mitigate the cellular damage caused by excitotoxicity and oxidative stress.

-

Antioxidant Activity: Some nitropyridine derivatives can scavenge free radicals and reduce oxidative stress, a key contributor to neuronal damage in various neurodegenerative conditions.[19]

-

Modulation of Apoptotic Pathways: Similar to their anticancer activity, certain nitropyridine derivatives can protect neurons by inhibiting apoptotic cell death. This can involve the regulation of pro- and anti-apoptotic proteins.[17]

Experimental Protocol: In Vitro Assessment of Neuroprotection

An in vitro model of oxygen-glucose deprivation (OGD) followed by reoxygenation is commonly used to mimic the ischemic conditions that lead to neuronal cell death.[20]

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

Cell culture medium

-

Glucose-free medium

-

Nitropyridine derivative

-

Hypoxic chamber (e.g., with 95% N₂ and 5% CO₂)

-

Fluorescent dyes for cell viability/death assessment (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture neuronal cells in a suitable format (e.g., 96-well plate).

-

Pre-treat the cells with the nitropyridine derivative at various concentrations for a specified period (e.g., 24 hours).

-

-

Oxygen-Glucose Deprivation (OGD):

-

Wash the cells with glucose-free medium.

-

Place the cells in a hypoxic chamber for a duration sufficient to induce cell death in control wells (e.g., 1-4 hours).

-

-

Reoxygenation:

-

Remove the cells from the hypoxic chamber.

-

Replace the glucose-free medium with the original culture medium (containing glucose and the test compound).

-

Return the cells to a normoxic incubator for a recovery period (e.g., 24 hours).

-

-

Assessment of Cell Viability:

-

After the recovery period, assess cell viability using appropriate fluorescent dyes.

-

Quantify the percentage of live and dead cells using fluorescence microscopy or a plate reader.

-

-

Data Analysis:

-

Compare the percentage of viable cells in the compound-treated groups to the untreated OGD control group to determine the neuroprotective effect.

-

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of many diseases. Nitropyridine derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[10][21]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of nitropyridine derivatives can be mediated through the inhibition of key signaling pathways involved in the inflammatory response.

-

Inhibition of the TLR4/NF-κB Pathway: Some pyrimidine derivatives, which share structural similarities with pyridines, have been shown to reduce the inflammatory response by downregulating the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathway.[21] This pathway is a critical regulator of the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

-

Inhibition of Cyclooxygenase (COX) Enzymes: Certain pyridine derivatives may exert their anti-inflammatory effects by inhibiting COX enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation.[10][22]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

Lipopolysaccharide (LPS)-stimulated macrophages are a common in vitro model to screen for anti-inflammatory compounds. The inhibition of nitric oxide (NO) production, a pro-inflammatory mediator, is a key indicator of anti-inflammatory activity.[23][24]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

Nitropyridine derivative

-

Griess reagent (for nitrite measurement)

-

96-well culture plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the nitropyridine derivative for 1-2 hours.

-

-

LPS Stimulation:

-

Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the nitropyridine derivative.

-

Include a control group with LPS only and a vehicle control.

-

-

Measurement of Nitrite Production:

-

After 24 hours of incubation, collect the cell culture supernatants.

-

Measure the concentration of nitrite (a stable product of NO) in the supernatants using the Griess reagent according to the manufacturer's instructions.

-

Read the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of NO production for each compound concentration compared to the LPS-only control.

-

Determine the IC50 value for NO inhibition.

-

Quantitative Data Summary: Anti-inflammatory Activity

| Compound Class | Assay | IC50 (µM) | Reference |

| Pyridine derivative | NO inhibition in RAW 264.7 cells | 76.6 | [23] |

| Pyridine derivative | NO inhibition in RAW 264.7 cells | 96.8 | [23] |

| Pyrimidine derivative | NO inhibition in RAW 264.7 cells | 83.1 | [23] |

| Pyrimidine derivative | NO inhibition in RAW 264.7 cells | 88.7 | [23] |

Cardiovascular Effects: Targeting Ion Channels and Vascular Tone

Dihydropyridine derivatives, a well-known class of calcium channel blockers, are structurally related to nitropyridines and are widely used in the treatment of hypertension and angina.[4][11] The cardiovascular effects of nitropyridine derivatives are an active area of research.

Mechanism of Cardiovascular Action

The primary mechanism of action for many dihydropyridine-type compounds is the blockade of L-type calcium channels.[4]

-

Calcium Channel Blockade: By blocking the influx of calcium ions into vascular smooth muscle cells, these compounds cause vasodilation, leading to a reduction in blood pressure.[1][9] In cardiac muscle, they can reduce the force of contraction (negative inotropy).[2]

Experimental Protocol: In Vitro Aortic Ring Assay for Vasorelaxant Activity

This ex vivo assay assesses the ability of a compound to relax pre-contracted isolated blood vessel rings, providing a direct measure of its vasorelaxant properties.[9]

Materials:

-

Rat or mouse thoracic aorta

-

Krebs-Henseleit solution

-

Vasoconstrictor (e.g., phenylephrine or KCl)

-

Nitropyridine derivative

-

Organ bath system with a force transducer

Procedure:

-

Aortic Ring Preparation:

-

Euthanize the animal and carefully dissect the thoracic aorta.

-

Clean the aorta of adherent tissue and cut it into 2-3 mm rings.

-

Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

-

Equilibration and Pre-contraction:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension.

-

Induce a stable contraction with a submaximal concentration of a vasoconstrictor.

-

-

Compound Administration and Measurement of Relaxation:

-

Once the contraction is stable, add the nitropyridine derivative in a cumulative, concentration-dependent manner.

-

Record the relaxation response at each concentration until a maximal response is achieved.

-

-

Data Analysis:

-

Calculate the percentage of relaxation relative to the pre-contracted tension.

-

Determine the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

-

Future Perspectives and Conclusion

Nitropyridine derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their synthetic accessibility allows for the creation of large libraries of analogues for structure-activity relationship studies, paving the way for the optimization of lead compounds. While significant progress has been made in understanding their anticancer, antimicrobial, neuroprotective, anti-inflammatory, and cardiovascular effects, further research is warranted to fully elucidate their mechanisms of action and to evaluate their in vivo efficacy and safety profiles. This technical guide provides a solid foundation for researchers to explore and harness the therapeutic potential of nitropyridine derivatives in the ongoing quest for novel and effective treatments for a multitude of human diseases.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinidine-induced potentiation of cardiovascular effects of nitrendipine: functional aspects and possible molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardioprotective Effects of Mebudipine in a Rat Model of Doxorubicin-Induced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 15. mdpi.com [mdpi.com]

- 16. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Neuroprotective activity of L-theanine on 3-nitropropionic acid-induced neurotoxicity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 2-Substituted-5-Nitropyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-substituted-5-nitropyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a pivotal intermediate in the synthesis of a diverse array of therapeutic agents. This guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of this important class of compounds. We will delve into the key synthetic methodologies, from early 20th-century explorations to contemporary high-yield processes. Furthermore, this guide will illuminate the critical role of 2-substituted-5-nitropyridines in drug discovery, with a focus on their application in the development of kinase inhibitors and antimalarial drugs, supported by detailed case studies of Sorafenib and Pyronaridine.

Introduction: The Rise of a Privileged Scaffold

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous feature in a vast number of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on molecular conformation, make it a "privileged scaffold" in drug design. The introduction of a nitro group at the 5-position and a variable substituent at the 2-position creates the 2-substituted-5-nitropyridine core, a highly versatile building block. The electron-withdrawing nature of the nitro group significantly activates the pyridine ring, particularly at the 2- and 4-positions, making it susceptible to nucleophilic aromatic substitution (SNAr).[2] This inherent reactivity is the key to its utility, allowing for the facile introduction of a wide range of functional groups and the construction of complex molecular architectures. This guide will trace the journey of this compound class from its early synthetic explorations to its current status as an indispensable tool in the development of life-saving medicines.

A Historical Perspective: From Pyridine's Discovery to the Emergence of Nitropyridines

The story of 2-substituted-5-nitropyridines is intrinsically linked to the broader history of pyridine chemistry. Pyridine was first isolated from coal tar in the 19th century, and its structure was elucidated in the 1860s and 1870s.[3] Early synthetic efforts were challenging, but the landscape of pyridine chemistry was profoundly changed by the work of Russian chemist Aleksei Chichibabin. In 1914, he reported the direct amination of pyridine to 2-aminopyridine using sodium amide, a reaction now famously known as the Chichibabin reaction.[4][5][6] This discovery opened up new avenues for the functionalization of the pyridine ring.

While the precise first synthesis of a 2-substituted-5-nitropyridine is not definitively documented in a single landmark paper, the groundwork was laid in the early 20th century through systematic investigations into the nitration of substituted pyridines. The nitration of 2-aminopyridine, a key starting material, was found to yield a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.[7] The separation of these isomers and their subsequent chemical transformations were crucial steps in unlocking the synthetic potential of this compound class.

Key Synthetic Methodologies: A Chemist's Toolkit

The synthesis of 2-substituted-5-nitropyridines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular route often depends on the availability of starting materials, the desired substituent at the 2-position, and the scale of the synthesis.

From 2-Aminopyridine: The Workhorse Route

The most common and economically viable route to a wide range of 2-substituted-5-nitropyridines begins with the nitration of readily available 2-aminopyridine.

The direct nitration of 2-aminopyridine with a mixture of concentrated nitric and sulfuric acids (mixed acid) is a well-established industrial process.[8] The reaction proceeds via an electrophilic aromatic substitution mechanism. The amino group is a strong activating group and directs the incoming nitro group to the 3- and 5-positions. The 2-amino-5-nitropyridine isomer is typically the major product.[1]

Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine [9]

-

Reaction Setup: In a suitable reaction vessel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5 °C.

-

Addition of 2-Aminopyridine: Slowly add 2-aminopyridine to the cooled mixed acid, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice.

-

Neutralization and Isolation: Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.

-

Purification: Filter the solid product, wash with water, and dry. The crude product can be purified by recrystallization.

Once 2-amino-5-nitropyridine is obtained, the amino group can be readily transformed into other functional groups, providing access to a wide variety of 2-substituted derivatives.

-

To 2-Chloro-5-nitropyridine via Sandmeyer Reaction: The Sandmeyer reaction is a classic method for converting an amino group into a chloro group.[10] This involves the diazotization of the amino group with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) to form a diazonium salt, which is then decomposed with a copper(I) chloride catalyst.

-

To 2-Hydroxy-5-nitropyridine: The diazonium salt intermediate can also be hydrolyzed by heating in an aqueous acidic solution to yield 2-hydroxy-5-nitropyridine.[11][12] Alternatively, direct hydrolysis of 2-amino-5-nitropyridine can be achieved by heating with aqueous sodium hydroxide.[11]

From 3-Nitropyridine: An Alternative Approach

An alternative strategy involves the direct functionalization of 3-nitropyridine. The Chichibabin amination of 3-nitropyridine with sodium amide can introduce an amino group at the 2-position, although yields can be variable.[13]

From 2-Chloropyridine: A Convergent Route

For some applications, it may be advantageous to start with 2-chloropyridine. This involves the nitration of 2-chloropyridine, which primarily yields 2-chloro-5-nitropyridine.[14][15] This route is more direct if 2-chloro-5-nitropyridine is the desired intermediate.

dot digraph Synthesis_from_2-Chloropyridine { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, width=10, height=4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} . Diagram 3: Synthesis of 2-Chloro-5-nitropyridine from 2-Chloropyridine.

Applications in Drug Discovery and Development: Building Blocks for Life-Saving Medicines

The true value of 2-substituted-5-nitropyridines lies in their role as versatile intermediates in the synthesis of a wide range of biologically active molecules.[16][17] The 2-substituent can be tailored to interact with specific biological targets, while the 5-nitro group can be retained or, more commonly, reduced to an amino group, which can then be further functionalized. This "nitro-to-amino switch" is a powerful tool in medicinal chemistry, allowing for the late-stage introduction of diversity into a molecular scaffold.

Case Study 1: Sorafenib (Nexavar) - A Multi-Kinase Inhibitor

Sorafenib (Nexavar) is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.[18] A key fragment of the Sorafenib molecule is derived from 2-chloro-5-nitropyridine.

Synthesis of Sorafenib: The synthesis of Sorafenib involves the nucleophilic aromatic substitution of the chlorine atom in a 2-chloropyridine derivative with the hydroxyl group of 4-aminophenol.[19] The pyridine nitrogen and the carboxamide group at the 2-position are crucial for binding to the kinase domain.

Structure-Activity Relationship (SAR): The 2-carboxamide group on the pyridine ring is essential for the activity of Sorafenib, as it forms key hydrogen bonds with the hinge region of the kinase.[20][21] The 5-position of the pyridine ring is linked to the rest of the molecule through an ether linkage. While the nitro group is not present in the final drug, its precursor, 2-chloro-5-nitropyridine, is a critical starting material. The electron-withdrawing nature of the nitro group facilitates the initial SNAr reaction.

| Sorafenib Analogue | Modification | IC50 (µM) against HepG2 cells |

| Sorafenib | - | 3.44 ± 1.50 |

| Analogue 5c | Replacement of urea with chalcone | 0.56 ± 0.83 |

| Analogue 3d | Aniline core modification | 1.56 ± 0.04 (against Hela cells) |

Data compiled from multiple sources.[21][22]

Case Study 2: Pyronaridine - An Antimalarial Agent

Pyronaridine is an antimalarial drug that has been used in China for several decades and is a component of the artemisinin-based combination therapy Pyramax.[23][24] The core of the Pyronaridine molecule is a benzo[b][14][22]naphthyridine ring system, which is constructed using a 2-substituted pyridine derivative.

Synthesis of Pyronaridine: The synthesis of Pyronaridine involves the reaction of a 2,10-dichlorobenzo[b][14][22]naphthyridine intermediate with a substituted aminophenol.[25] The dichlorinated intermediate is prepared from a pyridine derivative.

Pharmacophore and Mechanism of Action: The planar aromatic core of Pyronaridine is believed to intercalate with the DNA of the malaria parasite.[24] The side chains are important for its physicochemical properties and interaction with the biological target. The synthesis of the core heterocyclic system relies on the reactivity of functionalized pyridines.

Conclusion and Future Perspectives

The journey of 2-substituted-5-nitropyridines from their early, often challenging, syntheses to their current status as indispensable building blocks in drug discovery is a testament to the power of synthetic chemistry. The inherent reactivity of this scaffold, coupled with the versatility of its functionalization, has enabled the creation of complex and life-saving medicines.

As our understanding of disease biology deepens, the demand for novel and diverse molecular architectures will continue to grow. The 2-substituted-5-nitropyridine core, with its proven track record and amenability to chemical modification, is poised to remain a central player in the ongoing quest for new and improved therapeutics. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, as well as the exploration of novel applications of this privileged scaffold in emerging areas of medicinal chemistry.

References

- 1. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

- 2. nbinno.com [nbinno.com]

- 3. 2-Amino-5-Nitropyridine Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]

- 4. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]

- 8. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 9. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

- 10. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation [m.dissertationtopic.net]

- 11. prepchem.com [prepchem.com]

- 12. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 13. oaji.net [oaji.net]

- 14. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 15. chempanda.com [chempanda.com]

- 16. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 17. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel Sorafenib-Based Structural Analogues: In Vitro Anticancer Evaluation of t-MTUCB and t-AUCMB - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Design, synthesis and activity of novel sorafenib analogues bearing chalcone unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08246D [pubs.rsc.org]

- 23. Pyronaridine - Wikipedia [en.wikipedia.org]

- 24. Pyronaridine: An update of its pharmacological activities and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pyronaridine: a review of its clinical pharmacology in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

theoretical calculations of 2-Butylamino-5-nitropyridine properties

An In-Depth Technical Guide to the Theoretical Characterization of 2-Butylamino-5-nitropyridine

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize the molecular properties of this compound. Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we explore the molecule's optimized geometric structure, vibrational frequencies, electronic properties, nonlinear optical (NLO) behavior, and potential biological activity. This document is intended for researchers, chemists, and drug development professionals, offering a detailed protocol for in-silico analysis and explaining the causality behind computational choices to ensure a robust and self-validating theoretical framework. Key analyses, including Frontier Molecular Orbital (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses, are detailed to provide a multi-faceted understanding of the molecule's reactivity and intramolecular interactions. Furthermore, the principles of molecular docking are discussed to evaluate its potential as a pharmacologically active agent.

Introduction

Nitropyridine derivatives are a significant class of heterocyclic compounds, drawing considerable interest due to their wide-ranging applications in pharmaceuticals, agriculture, and materials science.[1] Specifically, molecules like this compound, which feature an electron-donating amino group and an electron-withdrawing nitro group attached to a π-conjugated pyridine ring, are classic "push-pull" systems. This architecture is known to induce significant intramolecular charge transfer, leading to desirable properties such as large nonlinear optical (NLO) responses.[2][3][4]

The synthesis and experimental characterization of novel compounds can be resource-intensive. Computational chemistry provides a powerful, cost-effective alternative for predicting molecular properties and guiding experimental design.[5] Theoretical calculations, particularly those based on Density Functional Theory (DFT), allow for the detailed investigation of a molecule's structural, vibrational, electronic, and optical characteristics with a high degree of accuracy.[6] By simulating properties such as FT-IR, Raman, and UV-Vis spectra, we can gain insights that complement and help interpret experimental data.

This guide outlines the theoretical framework for a comprehensive analysis of this compound. We will detail the computational protocols for geometry optimization, vibrational frequency analysis, FMO analysis (HOMO-LUMO), NLO property calculation, and molecular docking simulations to build a complete profile of this promising molecule.

Computational Methodology: A Self-Validating Workflow

The reliability of theoretical calculations hinges on the appropriate selection of methods and basis sets. The workflow described here is designed to be a self-validating system, where the congruence between different calculated properties provides confidence in the overall model.

Geometry Optimization

The foundational step in any quantum chemical calculation is to determine the molecule's most stable three-dimensional conformation (i.e., its ground state geometry).

-

Protocol:

-

The initial structure of this compound is sketched using molecular modeling software (e.g., GaussView).

-

Geometry optimization is performed using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. B3LYP is a widely-used functional that provides an excellent balance between computational efficiency and accuracy for organic molecules.[6][7]

-

The 6-311++G(d,p) basis set is employed. This is a Pople-style, split-valence triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen to accurately describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron density distribution, which is crucial for describing chemical bonds accurately.[6][7]

-

The optimization is run until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface. This is confirmed by ensuring all calculated vibrational frequencies are real (i.e., no imaginary frequencies).

-

Vibrational Frequency Analysis

Once the geometry is optimized, vibrational frequencies are calculated to simulate the FT-IR and FT-Raman spectra.

-

Protocol:

-

Using the optimized geometry from step 2.1, a frequency calculation is performed at the same B3LYP/6-311++G(d,p) level of theory.

-

The calculated harmonic frequencies are typically scaled by a factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and limitations of the theoretical model, allowing for better agreement with experimental spectra.[8]

-

The assignment of vibrational modes to specific molecular motions (e.g., stretching, bending) is performed using Potential Energy Distribution (PED) analysis.[6][7]

-

Electronic and Optical Properties

To understand the electronic behavior, Frontier Molecular Orbitals (FMOs) and UV-Visible absorption spectra are calculated.

-

Protocol:

-